molecular formula C15H16N2O3S B215422 N-(4-Methyl-pyridin-2-yl)-2-phenylmethanesulfonyl-acetamide

N-(4-Methyl-pyridin-2-yl)-2-phenylmethanesulfonyl-acetamide

Cat. No. B215422
M. Wt: 304.4 g/mol
InChI Key: URDCXIQCGHFTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methyl-pyridin-2-yl)-2-phenylmethanesulfonyl-acetamide, commonly known as Mpsa, is a chemical compound that has been widely used in scientific research. Mpsa is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

Mpsa inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. The binding of Mpsa to the active site of the enzyme prevents the binding of the substrate, which is necessary for the enzyme to carry out its function. This inhibition of the enzyme activity leads to a decrease in the concentration of bicarbonate ions, which are necessary for various physiological processes.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase enzymes by Mpsa has been shown to have various biochemical and physiological effects. Mpsa has been shown to decrease the concentration of bicarbonate ions in the blood, leading to a decrease in the pH of the blood. This decrease in pH can have various effects on physiological processes, including the regulation of respiration and ion transport. Mpsa has also been shown to have an effect on the activity of the central nervous system, leading to the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

Mpsa has various advantages and limitations for lab experiments. One of the advantages of Mpsa is its ability to inhibit the activity of carbonic anhydrase enzymes, making it a valuable tool in the development of new treatments for diseases. However, Mpsa has some limitations, including its toxicity and its limited solubility in water.

Future Directions

There are various future directions for the use of Mpsa in scientific research. One of the future directions is the development of new treatments for diseases, including glaucoma, epilepsy, and cancer. Another future direction is the development of new inhibitors of carbonic anhydrase enzymes based on the structure of Mpsa. Additionally, the use of Mpsa in the study of physiological processes, including the regulation of respiration and ion transport, could lead to new insights into the functioning of the human body.
Conclusion
In conclusion, N-(4-Methyl-pyridin-2-yl)-2-phenylmethanesulfonyl-acetamide, or Mpsa, is a valuable tool in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Mpsa has been synthesized using various methods and has been shown to have various scientific research applications, including the development of new treatments for diseases. The mechanism of action of Mpsa involves the binding of the compound to the active site of the enzyme, leading to the inhibition of the enzyme activity. Mpsa has various advantages and limitations for lab experiments, and there are various future directions for the use of Mpsa in scientific research.

Synthesis Methods

The synthesis of Mpsa has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form 4-methylpyridine-2-carbonyl chloride. The carbonyl chloride is then reacted with 2-phenylmethanesulfinyl-1H-pyrazole to form Mpsa. Other methods involve the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride followed by the reaction with 2-phenylmethanesulfonyl-1H-pyrazole or the reaction of 4-methylpyridine-2-carboxylic acid with 2-phenylmethanesulfonyl chloride followed by the reaction with ammonia.

Scientific Research Applications

Mpsa has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer. Mpsa has been shown to be a potent inhibitor of carbonic anhydrase enzymes, making it a valuable tool in the development of new treatments for these diseases.

properties

Product Name

N-(4-Methyl-pyridin-2-yl)-2-phenylmethanesulfonyl-acetamide

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-benzylsulfonyl-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2O3S/c1-12-7-8-16-14(9-12)17-15(18)11-21(19,20)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,16,17,18)

InChI Key

URDCXIQCGHFTMA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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